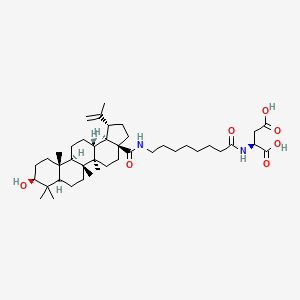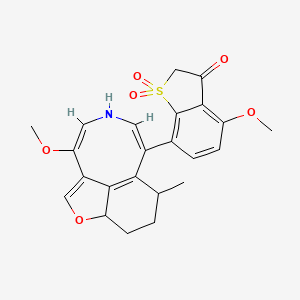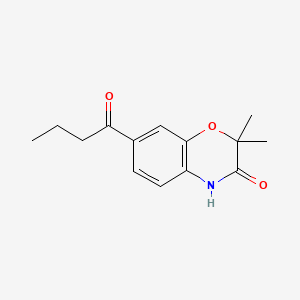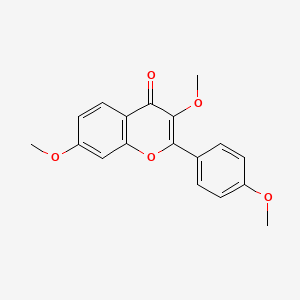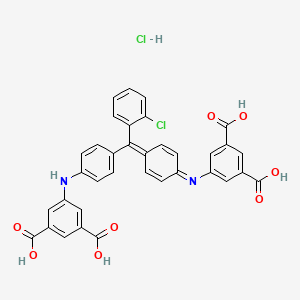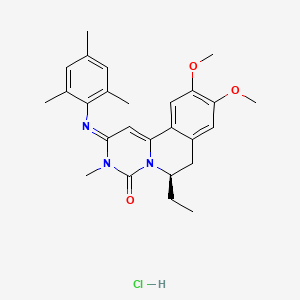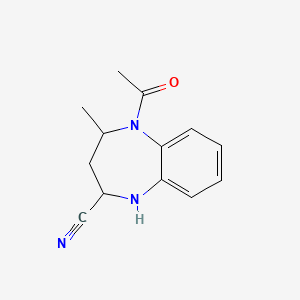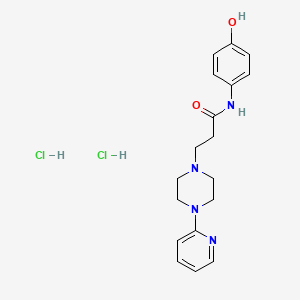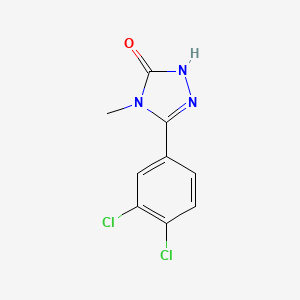
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-4-methyl- is a chemical compound belonging to the triazolone family. Triazolones are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes a triazolone ring substituted with a dichlorophenyl and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dichlorophenylhydrazine with acetoacetic ester, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolone oxides, while substitution reactions can produce a variety of substituted triazolones.
Applications De Recherche Scientifique
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-4-methyl- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
3H-1,2,4-Triazol-3-one: A simpler triazolone without the dichlorophenyl and methyl substitutions.
5-Phenyl-1,2,4-Triazol-3-one: A related compound with a phenyl substitution.
Uniqueness
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-4-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its potential interactions with biological targets, while the methyl group may influence its reactivity and stability.
Propriétés
Numéro CAS |
117258-21-6 |
|---|---|
Formule moléculaire |
C9H7Cl2N3O |
Poids moléculaire |
244.07 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H7Cl2N3O/c1-14-8(12-13-9(14)15)5-2-3-6(10)7(11)4-5/h2-4H,1H3,(H,13,15) |
Clé InChI |
RAAQUASDKGHGNR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NNC1=O)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



